Talampanel, (S)-

AMPA receptor pharmacology stereoselectivity 2,3-benzodiazepine

Talampanel, (S)- (CAS 161832-67-3, also known as GYKI-53774, LY-300164) is the biologically active (eutomer) enantiomer of the 2,3-benzodiazepine class of non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptor antagonists. The compound acts as a negative allosteric modulator at the AMPA receptor, binding to a distinct 'M' site on the receptor complex without competing with glutamate.

Molecular Formula C19H19N3O3
Molecular Weight 337.4 g/mol
CAS No. 161832-67-3
Cat. No. B12773916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalampanel, (S)-
CAS161832-67-3
Molecular FormulaC19H19N3O3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3
InChIInChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m0/s1
InChIKeyJACAAXNEHGBPOQ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Talampanel, (S)- (CAS 161832-67-3): A Stereochemically Defined, Non-Competitive AMPA Receptor Antagonist for Neurological Research


Talampanel, (S)- (CAS 161832-67-3, also known as GYKI-53774, LY-300164) is the biologically active (eutomer) enantiomer of the 2,3-benzodiazepine class of non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptor antagonists [1]. The compound acts as a negative allosteric modulator at the AMPA receptor, binding to a distinct 'M' site on the receptor complex without competing with glutamate [2]. Talampanel demonstrates oral bioavailability with rapid absorption (Tmax 1–3 h) and a half-life of approximately 3–6 h in humans [3]. Pharmacologically, it has been investigated across epilepsy, Parkinson's disease levodopa-induced dyskinesias, amyotrophic lateral sclerosis (ALS), malignant gliomas, and cerebral ischemia, with quantitative data distinguishing it from both its racemic mixture and other AMPA antagonists [4].

Why Talampanel, (S)- Cannot Be Interchanged with Racemic Talampanel or Other 2,3-Benzodiazepine AMPA Antagonists


Talampanel exists as a pair of enantiomers with an approximately 10- to 14-fold difference in inhibitory potency at the GluA2 AMPA receptor [1]. The (S)-enantiomer (CAS 161832-67-3) is the eutomer; the (+) enantiomer is the distomer with significantly weaker activity [1]. Consequently, racemic or undefined stereochemistry material (commonly listed under CAS 161832-65-1) delivers only a fraction of the target-specific activity on a per-mass basis. Beyond stereochemistry, talampanel exhibits a distinct subunit selectivity profile—potently inhibiting GluA1 and GluA2 while being virtually inactive at GluA3 and GluA4—that differentiates it from broader-spectrum AMPA antagonists such as perampanel [2]. Furthermore, head-to-head in vivo comparisons demonstrate that talampanel terminates ongoing status epilepticus in neonatal rats at doses where the prototype 2,3-benzodiazepine GYKI 52466 is ineffective [3]. These stereochemical, subunit-selectivity, and functional efficacy differences mean that substituting talampanel with generic 'AMPA antagonist' alternatives or undefined stereoisomer mixtures will yield quantitatively and qualitatively different experimental outcomes.

Talampanel, (S)- Quantitative Differentiation: Comparator-Based Evidence for Scientific Selection


Stereochemical Potency Advantage: (S)-Talampanel Is 10- to 14-Fold More Potent Than Its (+) Enantiomer at the GluA2 AMPA Receptor

Talampanel, (S)- is the eutomer of the enantiomeric pair that constitutes the racemic drug substance. Using laser-pulse photolysis and whole-cell recording on GluA2 AMPA receptors expressed in HEK-293 cells, Wang and Niu (2013) determined that talampanel (the S-enantiomer) exhibits an endismic ratio of 14 versus its (+) enantiomer for the closed-channel state and 10 for the open-channel state [1]. This establishes that the (S)-enantiomer is approximately one order of magnitude more potent than the (+) enantiomer at the GluA2 subunit. Procuring the defined (S)-enantiomer (CAS 161832-67-3) rather than racemic talampanel (CAS 161832-65-1) or undefined stereochemistry material ensures the delivered biological activity per unit mass is fully attributable to the active species, reducing required concentrations and minimizing potential off-target effects from the inactive distomer.

AMPA receptor pharmacology stereoselectivity 2,3-benzodiazepine eutomer distomer ratio GluA2

Functional Superiority Over the Prototype 2,3-Benzodiazepine GYKI 52466: In Vivo Seizure Termination at Doses Where GYKI 52466 Fails

In a neonatal rat kainic acid-induced status epilepticus model, talampanel (10 mg/kg, i.p.) administered 10 min after kainic acid effectively terminated ongoing status epilepticus, whereas GYKI 52466 at doses of 20 mg/kg and 50 mg/kg (i.p.) failed to stop the seizures [1]. Although seizures re-occurred after 35.98 ± 2.36 min following talampanel administration, the qualitative difference—complete seizure termination versus no termination—represents a functional distinction that is not reflected by simple receptor-binding IC50 comparisons. Additionally, Tocris pharmacological data indicate that talampanel displays 2.3- to 3-fold more potent activity than GYKI 52466 in AMPA/kainate receptor antagonism assays .

status epilepticus neonatal seizures AMPA antagonist kainic acid model anticonvulsant

Levodopa-Induced Dyskinesia Reduction: Talampanel Provides 40% Reduction in Primates Where Perampanel Failed Clinically

Administration of talampanel to MPTP-lesioned parkinsonian monkeys significantly decreased levodopa-induced dyskinesias (LID) by 40% while simultaneously increasing motor activity by 86% when co-administered with levodopa [1][2]. In contrast, perampanel—a structurally distinct non-competitive AMPA antagonist—failed to demonstrate any significant effect on the duration or disability of levodopa-induced dyskinesia in a double-blind, randomized clinical trial in Parkinson's disease patients [3]. This divergent outcome between two AMPA antagonists in the LID paradigm likely reflects differences in subunit selectivity (talampanel is GluA1/GluA2-selective, perampanel is broad-spectrum across all AMPA subunits) [4], as well as differences in the specific allosteric binding site and pharmacokinetic distribution.

Parkinson's disease levodopa-induced dyskinesia AMPA antagonist MPTP primate model antidyskinetic

Quantitative Neuroprotection: Talampanel Reduces Cerebral Infarct Size by 47–48% with Caspase-3-Dependent Apoptosis Attenuation in Rodent Stroke Models

In a rat model of transient middle cerebral artery occlusion (MCAO), talampanel reduced infarct size by 47.3% (p<0.01) when administered after a 30-min delay and 48.5% (p<0.01) after a 2-h delay [1]. This represents a therapeutic time window of at least 2 hours post-occlusion. In a separate study using a mouse transient MCAO model (60-min occlusion, 48-h reperfusion), talampanel treatment (6 × 2 mg/kg, i.p.) decreased infarct size from 57.1 ± 7.2 mm² to 18.9 ± 2.6 mm² (p<0.001), reduced TUNEL-positive apoptotic cells from 962 ± 13.0 to 604 ± 6.9 (p<0.01), and produced a strong, significant reduction of caspase-3 active cells by immunohistochemical visualization [2]. By comparison, GYKI 52466, the prototype 2,3-benzodiazepine, provided only 21.8 ± 2.8% neuroprotection against AMPA-induced striatal toxicity in neonatal rats at a 5-fold higher dose (4 × 10 mg/kg vs 4 × 2 mg/kg for talampanel) [3].

ischemic stroke neuroprotection caspase-3 apoptosis middle cerebral artery occlusion

AMPA Receptor Subunit Selectivity: Talampanel Discriminates GluA1/GluA2 Over GluA3/GluA4, a Profile Absent in Broad-Spectrum Antagonists

Talampanel demonstrates a distinct subunit selectivity profile among AMPA receptor antagonists: it potently inhibits GluA1 and GluA2 (the calcium-impermeable AMPA receptor subunits predominantly expressed in hippocampal and cortical neurons) while being virtually ineffective at GluA3 and GluA4 [1]. This contrasts with perampanel, which inhibits all four AMPA receptor subunits with relatively similar potency (IC50 values ranging from 2.6 to 7.0 µM across native tissues) [2], and with GYKI 52466, which also lacks pronounced subunit discrimination [3]. The functional consequence is that talampanel preferentially targets the GluA1/GluA2-containing receptor populations that mediate the majority of fast excitatory synaptic transmission in the forebrain, while sparing GluA3/GluA4-containing receptors found in other brain regions such as the cerebellum.

AMPA receptor subunits GluA1 GluA2 GluA3 GluA4 subunit selectivity

Pharmacokinetic Profile: Talampanel Half-Life and Drug-Drug Interaction Profile Are Materially Different from Perampanel's Long Half-Life, Impacting Dosing Strategy in Sub-Chronic Models

Talampanel exhibits a mean half-life (t½) of 3.0 h in patients taking enzyme-inducing antiepileptic drugs (AEDs) and 4.2 h in healthy volunteers, with the half-life increasing to 5.6 h after multiple-dose administration to steady state, indicating nonlinear pharmacokinetics [1]. Talampanel plasma concentrations in patients receiving enzyme-inducing AEDs (e.g., carbamazepine, phenytoin) are approximately 50% lower than in healthy subjects, and mutual metabolic inhibition with valproic acid has been documented [1]. In contrast, perampanel has a substantially longer half-life of approximately 105 h in humans, enabling once-daily dosing with far less fluctuation but also slower washout [2]. This pharmacokinetic divergence has practical consequences: talampanel's shorter half-life permits more rapid on/off experimental control in sub-chronic rodent models, while perampanel's extended half-life complicates washout protocols and drug-free behavioral testing windows.

pharmacokinetics half-life drug-drug interaction enzyme-inducing AED valproic acid

Talampanel, (S)-: High-Value Application Scenarios Driven by Differentiated Evidence


Parkinson's Disease Levodopa-Induced Dyskinesia (LID) Research — Preferred AMPA Antagonist Probe Based on Primate Efficacy Data

Talampanel, (S)- is the AMPA antagonist with the strongest translational evidence for antidyskinetic efficacy in Parkinson's disease. Its demonstrated 40% reduction of LID in the MPTP primate gold-standard model [1], combined with the failure of perampanel to reproduce this effect in clinical trials [2], positions talampanel as the most mechanistically informative tool compound for dissecting the role of GluA1/GluA2-containing AMPA receptors in LID pathophysiology. Researchers investigating glutamatergic contributions to dyskinesia or screening adjunctive anti-dyskinetic strategies should select talampanel over other AMPA antagonists on the basis of this unique efficacy signal.

Subunit-Selective AMPA Receptor Pharmacology — GluA1/GluA2 Discrimination Studies

Talampanel's selectivity for GluA1 and GluA2 subunits over GluA3 and GluA4 [1] makes it indispensable for experiments requiring pharmacological isolation of forebrain-predominant AMPA receptor populations. This includes studies of hippocampal synaptic plasticity (LTP/LTD), cognitive function, and excitotoxicity in cortical neuron cultures where GluA2-lacking, calcium-permeable AMPA receptors are not the primary population of interest. Broad-spectrum antagonists such as perampanel cannot provide this level of subunit discrimination [2].

Cerebral Ischemia and Stroke Neuroprotection Models — Tool Compound with 2-Hour Therapeutic Window and Caspase-3 Pathway Evidence

Talampanel provides robust neuroprotection in rodent stroke models with infarct reductions of 47–48% and a documented 2-hour post-occlusion therapeutic window [1], along with confirmed attenuation of caspase-3-dependent apoptosis [2]. These properties make it the preferred AMPA antagonist for cerebral ischemia studies where the experimental question involves both excitotoxic and apoptotic cell death mechanisms, as GYKI 52466 and other prototype 2,3-benzodiazepines lack the combined potency, therapeutic window, and caspase-3 mechanistic evidence that talampanel provides [3].

Antiepileptic Drug Combination Studies Requiring Metabolic Interaction Profiling with Valproic Acid

Talampanel's documented mutual metabolic inhibition with valproic acid [1] creates a unique experimental platform for studying pharmacokinetic drug-drug interactions in the context of AMPA receptor antagonism. The 50% reduction in talampanel plasma levels observed with enzyme-inducing AEDs and the nonlinear pharmacokinetics at steady state [1] also provide a framework for investigating the relationship between AMPA receptor occupancy, plasma drug levels, and seizure control efficacy—parameters that are less tractable with long-half-life antagonists like perampanel [2].

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